molecular formula C11H15NO2S B1378821 N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1461713-46-1

N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide

Cat. No. B1378821
M. Wt: 225.31 g/mol
InChI Key: DMCZZUTVTYANDL-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1461713-46-1 . It has a molecular weight of 225.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 286.1±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 126.8±27.9 °C . The index of refraction is 1.570 . The molar refractivity is 59.0±0.4 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Environmental Impact and Metabolism of Related Compounds :

    • Chloroacetamide herbicides, which are structurally related to N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide, are studied for their metabolism in liver microsomes and potential carcinogenicity. These studies focus on the metabolic pathways and enzymatic activities involved in the breakdown of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
  • Pharmacological Applications :

    • Research on compounds with structural similarities to N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been conducted to explore their potential as anticonvulsants. These studies investigate the molecular features responsible for anticonvulsant activities, providing insights into the pharmacological applications of related compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
  • Chemical Synthesis and Structural Analysis :

    • Investigations into the synthesis, polarity, and structure of related acetamides, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been conducted. These studies are crucial in understanding the conformational properties and potential applications of these compounds in chemical synthesis (Ishmaeva et al., 2015).

properties

IUPAC Name

N-methoxy-N-methyl-2-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCZZUTVTYANDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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